1beta-Hydroxydeoxycholic acid
Overview
Description
1beta-Hydroxydeoxycholic acid (1beta-HDC) is an important bile acid found in humans and other mammals. It is a naturally occurring compound that is produced in the liver and stored in the gallbladder. 1beta-HDC is a conjugated bile acid, meaning it is linked to a sugar molecule and is water-soluble. It is one of the most abundant bile acids in humans, and it plays an important role in the digestion and absorption of fats and fat-soluble vitamins.
Scientific research applications
Metabolism and Biotransformation
- CYP3A4-Mediated Metabolism: 1β-Hydroxydeoxycholic acid is a metabolic product of deoxycholic acid, primarily mediated by the enzyme cytochrome P450, specifically CYP3A4. This metabolism plays a crucial role in detoxifying bile acids, particularly in pathological conditions like cholestasis (Bodin, Lindbom, & Diczfalusy, 2005).
Synthesis and Biomarker Applications
- Synthesis for Biomarker Use: The compound has been synthesized in both labeled and unlabeled forms for its use as a biomarker for Cytochrome P450 3A4/5 activity, highlighting its potential application in monitoring enzyme activity (Hayes et al., 2017).
Potential in Drug Development and Disease Biomarkers
- Drug Development and Disease Biomarkers: 1β-Hydroxydeoxycholic acid is explored as a potential novel urinary biomarker for CYP3A activity, which could have implications in drug development and clinical studies of drug-drug interactions (Hayes et al., 2016).
Implications in Biliary Physiology
- Understanding Biliary Physiology: The compound's synthesis and metabolism contribute to the broader understanding of biliary physiology, including mechanisms of bile acid formation and homeostasis, which are crucial in various liver diseases (Paumgartner & Beuers, 2002).
Exploration in Therapeutic Effects
- Therapeutic Potential Exploration: Studies have indicated the therapeutic potential of related bile acids like ursodeoxycholic acid in various liver diseases, suggesting a possible area of exploration for 1β-Hydroxydeoxycholic acid in similar contexts (Rodrigues & Steer, 2001).
properties
IUPAC Name |
(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYVYUAVGJDRK-FPUZENINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311413 | |
Record name | 1β-Hydroxydeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1beta-Hydroxydeoxycholic acid | |
CAS RN |
80434-32-8 | |
Record name | 1β-Hydroxydeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80434-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1beta-Hydroxydeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1β-Hydroxydeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1.BETA.-HYDROXYDEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTY43X1B1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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